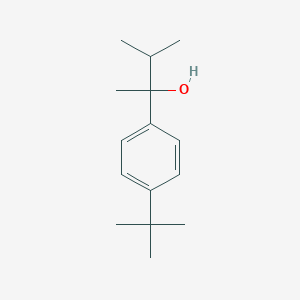

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol

Description

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a bulky aromatic substituent. Its molecular structure consists of a butan-2-ol backbone with a 3-methyl group and a 4-tert-butylphenyl moiety attached to the second carbon. The molecular formula is inferred as C₁₅H₂₄O (calculated molecular weight: ~220.35 g/mol). The tert-butyl group contributes steric hindrance, while the aromatic ring enhances hydrophobicity.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-12(8-10-13)14(3,4)5/h7-11,16H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGEEOKHXNJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176065 | |

| Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32122-04-6 | |

| Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32122-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to achieve the desired structure. One common method involves the reaction of 4-tert-butylphenol with appropriate alkylating agents under acidic conditions to form the intermediate, which is then subjected to further reactions to introduce the butanol moiety .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of selective catalysts and controlled reaction conditions is crucial to minimize by-products and achieve high para-isomer purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Organic Synthesis

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. The compound can participate in:

- Nucleophilic substitutions : The tertiary alcohol can be converted into alkyl halides or ethers under acidic conditions.

- Oxidation reactions : It can be oxidized to ketones or aldehydes, expanding its utility in synthetic pathways.

Pharmaceutical Development

Research indicates that this compound has potential applications in the pharmaceutical industry. It may serve as a precursor or intermediate in the synthesis of bioactive molecules. Its structural features could enhance the pharmacological properties of drug candidates, particularly those targeting specific biological pathways .

Material Science

In material science, this compound is explored for its use in developing specialty polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the steric hindrance provided by the tert-butyl group .

Case Study 1: Antimalarial Compounds

A recent study investigated derivatives of compounds similar to this compound for their antimalarial properties. The research focused on how modifications to the alcohol structure could enhance efficacy against Plasmodium falciparum, the malaria-causing parasite. The findings suggested that specific structural characteristics could significantly affect biological activity and pharmacokinetics .

Case Study 2: Environmental Impact Studies

Research has also been conducted on the environmental impact of compounds related to this compound. Studies evaluated their persistence and bioaccumulation potential in aquatic environments, indicating that certain derivatives may pose ecological risks if not properly managed during industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular membranes, leading to their biological effects. The exact pathways can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-tert-Butylphenyl)butan-2-ol

- Molecular Formula : C₁₄H₂₂O

- Molecular Weight : 206.33 g/mol

- Key Differences: The target compound has an additional methyl group at the third carbon of the butanol chain, increasing molecular weight and steric bulk.

2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol

- Molecular Formulas : C₅H₁₀O (both)

- Physical Properties :

- Key Differences: These compounds are unsaturated alcohols with lower molecular weights and higher volatility compared to the target compound. The double bonds in these butenols increase reactivity in addition reactions (e.g., hydration or oxidation), whereas the fully saturated target compound may exhibit greater stability under similar conditions.

4-Tert-Butyl-2-nitro Phenol

- Molecular Formula: C₁₀H₁₃NO₃

- Key Differences: The nitro group on the aromatic ring enhances acidity (pKa ~7–8 for nitrophenols vs. ~10–11 for aliphatic alcohols) . The target compound’s hydroxyl group is on an aliphatic chain, making it less acidic but more nucleophilic. Applications diverge: Nitrophenols are often used as intermediates in dye synthesis, while the target compound’s tertiary alcohol structure may favor use in surfactants or chiral synthesis.

tert-Butanol (2-Methylpropan-2-ol)

- Molecular Formula : C₄H₁₀O

- Physical Properties : bp 82–83°C, d 0.786

- Key Differences: tert-Butanol is a simple tertiary alcohol with high water solubility (miscible in all proportions), whereas the target compound’s aromatic substituent reduces water solubility significantly. The target’s larger size and hydrophobicity may make it more suitable for non-polar solvents or lipid-based formulations.

Data Table: Comparative Properties

Biological Activity

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol, commonly referred to as a derivative of tert-butylphenol, is a compound of interest in various biological research fields due to its potential pharmacological properties. This article aims to explore its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tert-butyl group attached to a phenyl ring, which is known to enhance lipophilicity, potentially impacting its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in various studies. The presence of the tert-butyl group contributes to the electron-donating ability of the compound, enhancing its radical scavenging activity. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers in cellular models, thereby suggesting potential protective effects against oxidative damage .

Antimicrobial Effects

The antimicrobial properties of this compound have also been investigated. Research indicates that derivatives with bulky lipophilic groups exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. A structure-activity relationship (SAR) study revealed that increasing lipophilic steric bulk positively correlates with antimicrobial potency .

Study on Antimicrobial Activity

A study conducted on various phenolic compounds found that those with a tert-butyl group displayed significant antibacterial activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. This suggests that the structural features of this compound may contribute similarly to its antimicrobial efficacy .

Anti-inflammatory Mechanism Investigation

Another study highlighted the anti-inflammatory potential of related compounds through inhibition of TNF-alpha and IL-6 production in macrophages. The findings indicated that these compounds could serve as therapeutic agents for conditions characterized by chronic inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 2-(4-tert-butylphenyl)propanoic acid | Structure | Moderate | High | Low |

| 4-tert-butylphenol | Structure | High | Very High | Moderate |

| 2-(4-isobutylphenyl)-3-methyl-butan-2-ol | Structure | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.